Carriomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carriomycin is a macrolide antibiotic that was approved by the National Medical Products Administration of China in 2019 . It is primarily used for the treatment of upper respiratory tract infections caused by bacteria such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . This compound is a mixture of related chemical compounds, specifically ester derivatives of spiramycin .
准备方法
Carriomycin is synthesized through a series of chemical reactions involving the esterification of spiramycin. The synthetic routes typically involve the use of isovaleryl chloride to produce isovalerylspiramycin, which is one of the main components of this compound . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes .
化学反应分析
Carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like isovaleryl chloride . The major products formed from these reactions are various ester derivatives of spiramycin, each with distinct biological properties .
科学研究应用
Carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrolide antibiotics.
Medicine: It has been investigated for its potential antiviral properties, including activity against SARS-CoV-2.
作用机制
Carriomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, specifically the 50S subunit, preventing the translocation of peptides and thereby inhibiting the synthesis of essential proteins . This mechanism is similar to other macrolide antibiotics, making this compound effective against a broad range of bacterial infections .
相似化合物的比较
Carriomycin is unique among macrolide antibiotics due to its specific ester derivatives of spiramycin. Similar compounds include:
Erythromycin: Another macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Clarithromycin: A semisynthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin.
This compound’s uniqueness lies in its specific ester derivatives, which provide distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
65978-43-0 |
---|---|
分子式 |
C47H80O15 |
分子量 |
885.1 g/mol |
IUPAC 名称 |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49) |
InChI 键 |
XVEWEQLVOJZMCV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。